molecular formula C25H24N4O2S2 B2383067 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 954698-10-3

2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2383067
M. Wt: 476.61
InChI Key: FCIDLIASNLWXTR-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give us some insights about the functional groups present in the compound and its possible properties.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to create it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give us some clues about its reactivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can tell us a lot about how the compound behaves under different conditions.


Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


properties

IUPAC Name

2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-16-8-10-18(11-9-16)14-26-22(30)15-32-23-13-12-20(28-29-23)24-17(2)27-25(33-24)19-6-4-5-7-21(19)31-3/h4-13H,14-15H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIDLIASNLWXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

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